molecular formula C3H2BrF3 B072328 2-Bromo-3,3,3-trifluoroprop-1-ene CAS No. 1514-82-5

2-Bromo-3,3,3-trifluoroprop-1-ene

Cat. No. B072328
CAS RN: 1514-82-5
M. Wt: 174.95 g/mol
InChI Key: QKBKGNDTLQFSEU-UHFFFAOYSA-N
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Description

2-Bromo-3,3,3-trifluoroprop-1-ene is a valuable synthetic building block in chemistry, used for the synthesis of trifluoromethyl-substituted molecules . It can be used as an intermediate in the synthesis of other organic compounds such as trifluoromethylated amines and heterocycles, and in the production of fluoropolymers as a monomer .


Synthesis Analysis

2-Bromo-3,3,3-trifluoroprop-1-ene is a versatile reagent for the synthesis of fluorinated compounds . It is used in various organic synthesis reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3,3,3-trifluoroprop-1-ene is CHBrF . Its average mass is 174.947 Da and its monoisotopic mass is 173.929184 Da .


Chemical Reactions Analysis

2-Bromo-3,3,3-trifluoroprop-1-ene is used in many chemical reactions. It is a valuable synthetic building block in organic synthesis, used in various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions .


Physical And Chemical Properties Analysis

The boiling point of 2-Bromo-3,3,3-trifluoroprop-1-ene is 29-30 °C (lit.) . It is soluble in most organic solvents and immiscible with water .

Scientific Research Applications

Synthesis of Organofluorine Compounds

Fluorine-containing organic compounds are of considerable interest in diverse fields of science due to their unique physical and chemical properties . 2-Bromo-3,3,3-trifluoroprop-1-ene can be used in the synthesis of these compounds. For example, Ichikawa and Yoshida demonstrated the borylation of 2-bromo-3,3,3-trifluoroprop-1-ene with high efficiency .

Flow Microreactor Synthesis

Flow microreactor synthesis is a potential methodology for the production of useful chemicals with high selectivity and efficiency . 2-Bromo-3,3,3-trifluoroprop-1-ene has been used in this context. They succeeded in the generation of thermally unstable (3,3,3-trifluoroprop-1-en-2-yl)lithium and the subsequent borylation in a flow microreactor system at −50 °C .

Atmospheric Degradation Studies

2-Bromo-3,3,3-trifluoroprop-1-ene is finding application as a fire extinguishing agent in confined spaces . For assessing its environmental impact, it is necessary to perform kinetic and product studies of its degradation in the atmospheric environment .

Halon Replacement

As a new kind of Halon replacement, 2-bromo-3,3,3-trifluoropropene (2-BTP) is finding application as a fire extinguishing agent in confined spaces . This is important for assessing its environmental impact.

Synthesis of Trifluoropropynyllithium Anion

2-Bromo-3,3,3-trifluoro-1-propene may be used in the synthesis of 3,3,3 -trifluoropropynyllithium anion via treatment with lithium diisopropylamide at a very low temperature(-78 o C) .

Mechanism of Action

Target of Action

2-Bromo-3,3,3-trifluoroprop-1-ene (2-BTP) is a versatile reagent used in the synthesis of various fluorinated organic compounds

Mode of Action

The mode of action of 2-BTP is primarily through its participation in various organic synthesis reactions. These include addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions . Through these reactions, 2-BTP contributes to the construction of a wide range of fluorinated organic compounds.

Result of Action

The result of 2-BTP’s action is the formation of fluorinated organic compounds through various types of chemical reactions . These compounds can have a wide range of properties and uses, depending on their specific structures.

Safety and Hazards

2-Bromo-3,3,3-trifluoroprop-1-ene is extremely flammable . It should be used in a well-ventilated area and contact with moisture should be avoided . Personal protective equipment should be worn when handling this chemical .

Future Directions

2-Bromo-3,3,3-trifluoroprop-1-ene is considered a valuable synthetic building block in chemistry and has a wide range of applications in organic synthesis . It is also considered as a fire suppressant to replace CF3Br for use in aircraft cargo bays .

properties

IUPAC Name

2-bromo-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2BrF3/c1-2(4)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBKGNDTLQFSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883575
Record name 1-Propene, 2-bromo-3,3,3-trifluoro-
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Molecular Weight

174.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1514-82-5
Record name 2-Bromo-3,3,3-trifluoro-1-propene
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Record name 1-Propene, 2-bromo-3,3,3-trifluoro-
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Record name 1-Propene, 2-bromo-3,3,3-trifluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,3,3-trifluoroprop-1-ene
Reactant of Route 2
2-Bromo-3,3,3-trifluoroprop-1-ene
Reactant of Route 3
2-Bromo-3,3,3-trifluoroprop-1-ene

Q & A

Q1: What makes 2-Bromo-3,3,3-trifluoroprop-1-ene a valuable reagent in organic synthesis?

A: 2-Bromo-3,3,3-trifluoroprop-1-ene serves as a versatile precursor for introducing the trifluoromethyl (CF3) group into various organic molecules. [, ] This is significant because the CF3 group often imparts desirable properties to pharmaceutical and agrochemical compounds, such as enhanced metabolic stability and lipophilicity.

Q2: Can you elaborate on the specific reactions 2-Bromo-3,3,3-trifluoroprop-1-ene participates in?

A2: Research demonstrates its utility in synthesizing trifluoromethylated compounds through distinct pathways:

  • Lithium-Halogen Exchange: Reacting 2-Bromo-3,3,3-trifluoroprop-1-ene with alkyl lithium reagents like sec-butyllithium generates 1-trifluoromethylvinyllithium. [] This highly reactive intermediate rapidly reacts with electrophiles such as aldehydes and N-tosylimines, yielding trifluoromethylated allylic alcohols and N-[2-(trifluoromethyl)allyl] sulfoamides.
  • Direct Substitution: 2-Bromo-3,3,3-trifluoroprop-1-ene reacts with nucleophiles like indole under basic conditions, leading to substitution of the bromine atom and formation of trifluoromethylated alkenes. [] This method offers a direct route to diversely substituted trifluoromethylated alkenes without requiring transition metal catalysts.

Q3: What are the implications of the different reaction pathways available for 2-Bromo-3,3,3-trifluoroprop-1-ene?

A: The ability to utilize different reaction conditions and reagents with 2-Bromo-3,3,3-trifluoroprop-1-ene significantly broadens its synthetic applicability. For instance, the lithium-halogen exchange route provides access to reactive intermediates for synthesizing complex molecules. [] In contrast, the direct substitution method offers a simpler, potentially more cost-effective route to specific trifluoromethylated alkenes. [] This versatility makes 2-Bromo-3,3,3-trifluoroprop-1-ene a valuable tool for developing novel pharmaceuticals, agrochemicals, and other specialized materials.

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